7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound features a cyclopenta[c]pyran ring system, which is a six-membered ring containing an oxygen atom. The phenoxymethyl group attached to the ring adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which is the condensation of homoallylic alcohols and carbonyl compounds. This reaction is typically promoted by Lewis acids such as boron trifluoride etherate (BF3·Et2O) or aluminum chloride (AlCl3) in the presence of an external nucleophile .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential biological activity suggests applications in drug discovery and development.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom.
Chromene: A compound with a fused benzene and pyran ring system.
Coumarin: A compound with a benzopyranone structure.
Uniqueness
7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol is unique due to its specific ring structure and the presence of the phenoxymethyl group. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
141602-77-9 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
7-(phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol |
InChI |
InChI=1S/C15H18O3/c16-15-8-11-6-7-12(14(11)10-18-15)9-17-13-4-2-1-3-5-13/h1-7,11-12,14-16H,8-10H2 |
InChI Key |
HJZBFTCFLXIJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C2COC1O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.